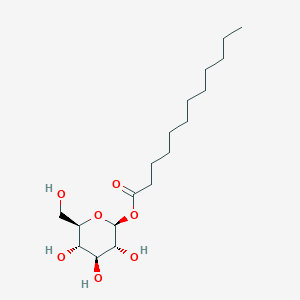

1-Oxododecyl b-D-glucopyranoside

Overview

Description

1-Oxododecyl b-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C18H34O7 and a molecular weight of 362.46 g/mol . It is a white to off-white crystalline powder that is primarily used in biochemical research and industrial applications . This compound is known for its amphipathic properties, making it useful in various fields such as chemistry, biology, and medicine .

Preparation Methods

1-Oxododecyl b-D-glucopyranoside can be synthesized through enzymatic and chemical methods. One common synthetic route involves the reaction of dodecanoic acid with glucose in the presence of an enzyme such as β-glucosidase . The reaction is typically carried out in non-aqueous solvents or ionic liquids to enhance the yield and selectivity . Industrial production methods often utilize reverse hydrolysis or transglucosylation reactions catalyzed by engineered enzymes .

Chemical Reactions Analysis

1-Oxododecyl b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

- Surfactant and Emulsifier : 1-Oxododecyl β-D-glucopyranoside is widely used as a surfactant in chemical formulations. Its ability to reduce surface tension makes it effective in stabilizing emulsions and dispersions in various chemical processes.

- Solubilization of Hydrophobic Compounds : Its surfactant properties allow for the solubilization of hydrophobic compounds, which is crucial in chemical reactions that require uniform distribution of reactants.

Biology

- Membrane Protein Studies : The compound is employed in the study of membrane proteins, facilitating their solubilization without denaturing them. This property is essential for analyzing protein structures and functions in their native states .

- Cell Culture Applications : In cell biology, it aids in the extraction and purification of proteins during chromatography processes, enhancing yield and stability .

Medicine

- Drug Delivery Systems : 1-Oxododecyl β-D-glucopyranoside improves the solubility and bioavailability of poorly soluble drugs. Its role as a solubilizing agent is critical in pharmaceutical formulations aimed at enhancing drug effectiveness .

- Therapeutic Applications : The compound's unique properties are being explored for potential therapeutic applications, particularly in drug formulations that require enhanced absorption rates.

Industry

- Cosmetics : It is utilized in skincare products for its emulsifying properties, contributing to stable formulations that improve skin hydration and texture .

- Food Additives : In the food industry, it acts as an additive that enhances the texture and stability of emulsions and dressings, improving overall product quality .

Study 1: Membrane Protein Solubilization

A study demonstrated that 1-Oxododecyl β-D-glucopyranoside effectively solubilized membrane proteins without denaturation, allowing for detailed structural analysis using techniques like X-ray crystallography . The results indicated improved yields compared to other surfactants.

Study 2: Drug Formulation Enhancement

Research focused on the use of 1-Oxododecyl β-D-glucopyranoside in formulating poorly soluble drugs showed that it significantly increased drug solubility and bioavailability in vitro. This finding supports its application in developing more effective pharmaceutical products.

Mechanism of Action

The mechanism of action of 1-Oxododecyl b-D-glucopyranoside involves its ability to interact with hydrophobic and hydrophilic molecules due to its amphipathic nature . It can form micelles, which encapsulate hydrophobic molecules, thereby increasing their solubility and stability . This property is particularly useful in drug delivery systems, where it can enhance the bioavailability of poorly soluble drugs .

Comparison with Similar Compounds

1-Oxododecyl b-D-glucopyranoside can be compared with other similar compounds such as:

1-O-Octyl-β-D-glucopyranoside: This compound has a shorter alkyl chain and is used for similar applications but may have different solubility and micelle-forming properties.

1-O-Decyl-β-D-glucopyranoside: Another similar compound with a different alkyl chain length, affecting its surfactant properties.

1-O-Dodecyl-β-D-maltoside: This compound has a maltose moiety instead of glucose, which can influence its interaction with biological molecules.

The uniqueness of this compound lies in its specific alkyl chain length and glucopyranoside structure, which provide a balance of hydrophobic and hydrophilic properties suitable for a wide range of applications .

Biological Activity

1-Oxododecyl β-D-glucopyranoside (1-ODG) is a glycoside compound characterized by its unique amphiphilic structure, which includes a hydrophobic dodecyl chain and a hydrophilic β-D-glucopyranoside moiety. This compound has garnered attention in various fields, particularly for its biological activities and potential applications in pharmaceuticals and biochemistry.

- Molecular Formula : C₁₈H₃₆O₆

- Molecular Weight : Approximately 348.47 g/mol

- Structure : The compound features a long dodecyl tail that enhances its ability to interact with biological membranes, making it a candidate for studies involving membrane proteins and drug delivery systems.

Biological Activities

Research indicates that 1-Oxododecyl β-D-glucopyranoside exhibits several significant biological activities:

- Antimicrobial Properties : 1-ODG has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. Its amphiphilic nature allows it to disrupt bacterial membranes, leading to cell lysis.

- Surfactant Properties : The compound acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. This property is particularly useful in drug formulation and the study of membrane proteins.

- Potential Applications in Drug Delivery : Due to its ability to enhance solubility and bioavailability, 1-ODG is being explored for use in drug delivery systems, particularly for poorly soluble drugs.

The mechanism of action of 1-Oxododecyl β-D-glucopyranoside involves its interaction with lipid bilayers and proteins. By mimicking lipid behavior, it can solubilize membrane proteins, facilitating their study and application in drug discovery. Additionally, its interaction with various biomolecules suggests a multifunctional role in biological systems.

Comparative Analysis with Similar Compounds

The following table summarizes some structural comparisons between 1-Oxododecyl β-D-glucopyranoside and related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dodecyl β-D-glucopyranoside | Similar dodecyl chain; lacks the oxo group | More hydrophobic; less reactive than 1-ODG |

| Octyl β-D-glucopyranoside | Shorter octyl chain; similar sugar unit | Lower surface activity due to shorter tail |

| Decyl β-D-glucopyranoside | Intermediate decyl chain; similar functionality | Moderate amphiphilicity; less potent biologically |

This table highlights the enhanced biological activity of 1-Oxododecyl β-D-glucopyranoside due to the presence of the oxo group and its longer hydrophobic tail.

Case Studies

Several studies have investigated the biological activity of 1-Oxododecyl β-D-glucopyranoside:

- Antimicrobial Efficacy Study : A study demonstrated that 1-ODG effectively inhibited the growth of various pathogenic bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell death. Quantitative analysis showed significant reductions in bacterial viability at concentrations as low as 0.5%.

- Membrane Protein Solubilization : In another study, researchers used 1-ODG to extract membrane proteins from cells. The results indicated that the compound maintained protein functionality while facilitating solubilization, making it a valuable tool for biochemical assays.

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3/t13-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABWUWJGNVZVPU-LHKMKVQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369136 | |

| Record name | 1-O-Dodecanoyl-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64395-92-2 | |

| Record name | β-D-Glucopyranose, 1-dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64395-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Dodecanoyl-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.